![molecular formula C13H18N5O7PS B14661765 2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5'-(dihydrogen phosphate) CAS No. 51554-39-3](/img/structure/B14661765.png)
2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5'-(dihydrogen phosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5’-(dihydrogen phosphate) is a chemical compound that features a unique combination of a sulfanyl group and an adenosine phosphate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5’-(dihydrogen phosphate) typically involves the reaction of adenosine with prop-2-en-1-yl sulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The resulting intermediate is then phosphorylated using a phosphorylating agent like phosphorus oxychloride (POCl3) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the adenosine moiety, where nucleophiles such as amines or thiols can replace the phosphate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Amino or thiol-substituted adenosine derivatives
科学的研究の応用
2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5’-(dihydrogen phosphate) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用機序
The mechanism of action of 2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5’-(dihydrogen phosphate) involves its interaction with specific molecular targets and pathways. The compound can bind to adenosine receptors, modulating their activity and influencing various physiological processes. Additionally, the sulfanyl group may interact with cellular thiol groups, affecting redox balance and signaling pathways.
類似化合物との比較
Similar Compounds
- 2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5’-(monophosphate)
- 2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5’-(triphosphate)
Uniqueness
2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5’-(dihydrogen phosphate) is unique due to its specific combination of a sulfanyl group and an adenosine phosphate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
51554-39-3 |
|---|---|
分子式 |
C13H18N5O7PS |
分子量 |
419.35 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(6-amino-2-prop-2-enylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H18N5O7PS/c1-2-3-27-13-16-10(14)7-11(17-13)18(5-15-7)12-9(20)8(19)6(25-12)4-24-26(21,22)23/h2,5-6,8-9,12,19-20H,1,3-4H2,(H2,14,16,17)(H2,21,22,23)/t6-,8-,9-,12-/m1/s1 |
InChIキー |
SAZHRFOATUDLAL-WOUKDFQISA-N |
異性体SMILES |
C=CCSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
正規SMILES |
C=CCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



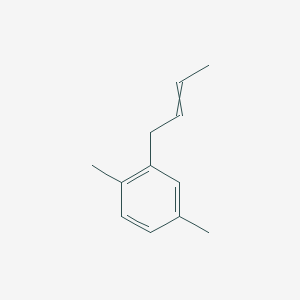
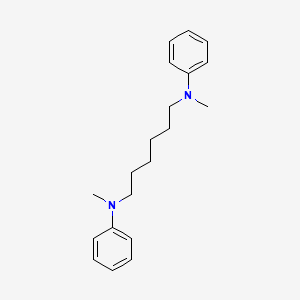

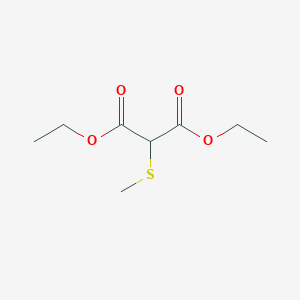
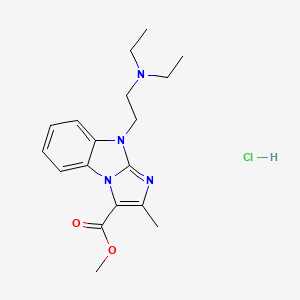
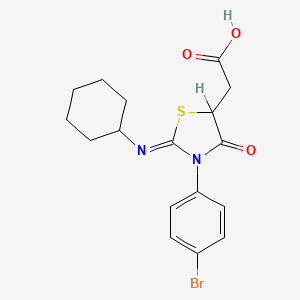
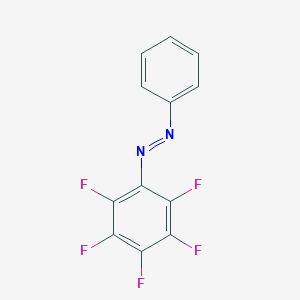
![Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl-](/img/structure/B14661721.png)
![6-Chloro-N~2~-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14661729.png)
![(1Z)-2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl chloride](/img/structure/B14661738.png)
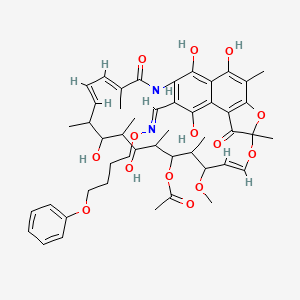
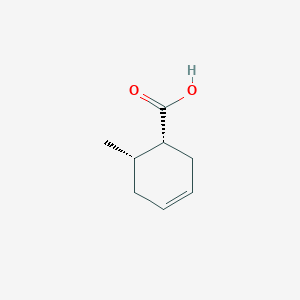
![2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol](/img/structure/B14661744.png)
